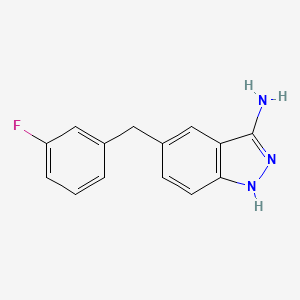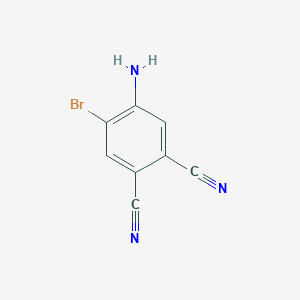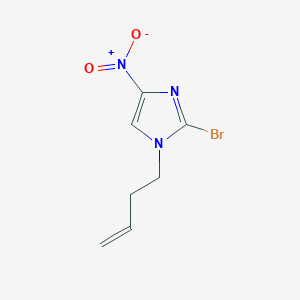
(3-Fluorophenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsFO3 It is characterized by the presence of a fluorine atom attached to the phenyl ring and an arsonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)arsonic acid typically involves the reaction of 3-fluoroaniline with arsenic acid under controlled conditions. The process can be summarized as follows:
Nitration: 3-Fluoroaniline is nitrated to form 3-fluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group, yielding 3-fluoroaniline.
Arsonation: The 3-fluoroaniline undergoes arsonation with arsenic acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Fluorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert it to arsenic(III) compounds.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation: Arsenic pentoxide.
Reduction: Arsenic trioxide.
Substitution: Various substituted phenyl arsonic acids.
Wissenschaftliche Forschungsanwendungen
(3-Fluorophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Fluorophenyl)arsonic acid involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function. It may also interfere with cellular signaling pathways and enzyme activities, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenylarsenic Acid: Lacks the fluorine atom, resulting in different chemical properties.
4-Fluorophenylarsenic Acid: The fluorine atom is in a different position, affecting its reactivity and applications.
3-Chlorophenylarsenic Acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness: (3-Fluorophenyl)arsonic acid is unique due to the presence of the fluorine atom at the meta position, which influences its reactivity and potential applications. The fluorine atom enhances the compound’s stability and alters its interaction with biological targets, making it distinct from other phenylarsenic acids.
Eigenschaften
CAS-Nummer |
5430-12-6 |
|---|---|
Molekularformel |
C6H6AsFO3 |
Molekulargewicht |
220.03 g/mol |
IUPAC-Name |
(3-fluorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsFO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChI-Schlüssel |
OKLCQBAOLFROFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[As](=O)(O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)

![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)
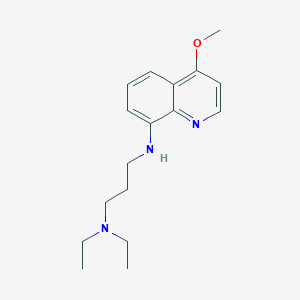


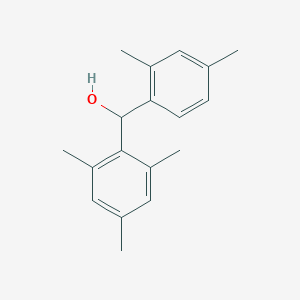
![5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13996492.png)

